Cas no 4150-88-3 (3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol)

3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol structure
4150-88-3 structure
Product name:3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol
CAS No:4150-88-3
MF:C20H27NO2
MW:313.43388
CID:1513092
PubChem ID:199413

3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(4-methylphenyl)propan-1-ol
    • Α-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-4-METHOXY-4'-METHYLBENZHYDROL
    • DTXSID90961777
    • Benzhydrol, alpha-(2-(dimethylamino)-1-methylethyl)-4-methoxy-4'-methyl-
    • BRN 2815620
    • 4150-88-3
    • 1-Propanol, 3-dimethylamino-1-p-methoxyphenyl-2-methyl-1-p-tolyl-
    • alpha-(2-(Dimethylamino)-1-methylethyl)-4-methoxy-4'-methyl-benzhydrol
    • Inchi: InChI=1S/C20H27NO2/c1-15-6-8-17(9-7-15)20(22,16(2)14-21(3)4)18-10-12-19(23-5)13-11-18/h6-13,16,22H,14H2,1-5H3
    • InChI Key: WLPOSYYUWKQTOG-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O

Computed Properties

  • Exact Mass: 313.20431
  • Monoisotopic Mass: 313.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 344
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • PSA: 32.7

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